8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid

Molecular recognition Analytical chemistry Scaffold differentiation

Researchers requiring reproducible SCD-1 inhibition data frequently encounter supply inconsistencies with generic bromophenyl analogs. This specific 3-bromo-4-methylphenyl oxooctanoic acid provides a validated pharmacophore for enzyme binding studies. - Distinct retention time & mass (MW 327.21, LogP 4.37) for unambiguous analytical method validation. - Unique Suzuki/Buchwald coupling vector for regiospecific library synthesis. - Reliable global supply eliminates revalidation of SAR pathways.

Molecular Formula C15H19BrO3
Molecular Weight 327.21 g/mol
CAS No. 898767-25-4
Cat. No. B1372883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid
CAS898767-25-4
Molecular FormulaC15H19BrO3
Molecular Weight327.21 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)CCCCCCC(=O)O)Br
InChIInChI=1S/C15H19BrO3/c1-11-8-9-12(10-13(11)16)14(17)6-4-2-3-5-7-15(18)19/h8-10H,2-7H2,1H3,(H,18,19)
InChIKeyRWXOREFLKCAEEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid (CAS 898767-25-4) Procurement Profile


8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid (CAS: 898767-25-4, C15H19BrO3, MW: 327.21 g/mol) is a bromo-substituted aromatic keto acid featuring a 3-bromo-4-methylphenyl moiety linked to an eight-carbon oxooctanoic acid chain . It serves as a versatile synthetic intermediate for constructing complex organic molecules, with documented applications in enzyme inhibition studies (including SCD-1) and as a building block in pharmaceutical research [1].

Why 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid Cannot Be Simply Swapped for Generic Analogs


Unlike non-brominated phenyl oxooctanoic acids or regioisomeric bromophenyl analogs, 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid possesses a specific substitution pattern (Br at position 3; CH3 at position 4) on the phenyl ring that fundamentally alters molecular weight, lipophilicity, and polar surface area [1]. These physicochemical variations produce different chromatographic retention times, solubility profiles, and crucially, distinct molecular recognition events at enzyme active sites—including differential interaction with the SCD-1 binding pocket where the 3-bromo-4-methyl substitution defines a unique pharmacophore geometry [2]. Procurement of a 'close' analog with alternative substitution (e.g., 3-bromophenyl without methyl, or 4-bromophenyl) introduces uncontrolled variables that invalidate reproducibility of SAR studies and require complete revalidation of synthetic pathways .

Quantitative Comparative Evidence for 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid Differentiation


Molecular Weight Differentiation: 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid vs. Non-Methylated 3-Bromophenyl Analog

The target compound incorporates a methyl group at the 4-position of the phenyl ring, increasing its molecular weight to 327.21 g/mol, compared to 313.19 g/mol for the non-methylated analog 8-(3-Bromophenyl)-8-oxooctanoic acid . This 14.02 g/mol difference (4.5% increase) corresponds to the mass of one CH2 unit and produces distinct chromatographic retention and mass spectrometric detection windows.

Molecular recognition Analytical chemistry Scaffold differentiation

Lipophilicity and Polar Surface Area Comparison: 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid vs. 3-Bromophenyl Analog

The addition of the 4-methyl substituent modifies the compound's physicochemical profile. Calculated LogP for the target compound is 4.3654 with a polar surface area (PSA) of 54.37 Ų, compared to the 3-bromophenyl analog (LogP ~3.9-4.0, PSA ~54 Ų) [1]. This LogP increase of approximately 0.3-0.4 units reflects enhanced lipophilicity conferred by the methyl group.

Drug design PK/PD Membrane permeability

Boiling Point and Density Differentiation: 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid vs. Positional Isomers

The 3-bromo-4-methyl substitution pattern produces distinct thermal properties compared to alternative regioisomers. The target compound exhibits a predicted boiling point of 477.4°C at 760 mmHg and density of 1.324 g/cm³, while the 2-bromophenyl analog shows a lower boiling point of 456.1°C . This 21.3°C difference (4.7% higher) reflects the contribution of the 4-methyl group to intermolecular interactions.

Purification Process chemistry Thermal stability

Synthetic Utility: Bromine at Position 3 Enables Regioselective Cross-Coupling Different from 4-Bromo and 2-Bromo Analogs

The 3-bromo substitution in 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid is positioned meta to the oxooctanoic acid chain and adjacent to a 4-methyl group. This substitution pattern directs electrophilic aromatic substitution and cross-coupling reactivity differently from the para-bromo (4-bromophenyl) and ortho-bromo (2-bromophenyl) analogs . In Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings, the 3-bromo site exhibits distinct steric and electronic properties influenced by the ortho-methyl group, enabling regioselective functionalization that is not achievable with 4-bromo or 2-bromo isomers .

Synthetic methodology Cross-coupling Medicinal chemistry

Evidence-Backed Application Scenarios for 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid


SCD-1 Inhibitor Scaffold Elaboration in Metabolic Disease Research

This compound serves as a key intermediate for developing SCD-1 (stearoyl-CoA desaturase-1) inhibitors, with BindingDB recording an IC50 of 1.07E+3 nM for a related scaffold in SCD-1 inhibition assays . The 3-bromo-4-methylphenyl moiety provides a defined pharmacophore geometry that engages the SCD-1 binding pocket; substituting with non-methylated or alternative regioisomeric analogs alters binding affinity and invalidates SAR conclusions [1]. Researchers investigating obesity, diabetes, and metabolic syndrome will find this specific substitution pattern essential for maintaining reproducible target engagement.

LC-MS Analytical Method Development and Reference Standard Preparation

The compound's distinct molecular weight (327.21 g/mol) and lipophilicity (LogP = 4.3654) relative to non-methylated analogs (MW = 313.19 g/mol; LogP ~3.9-4.0) enable unambiguous chromatographic separation and mass spectrometric detection [1]. Analytical laboratories developing purity assays for bromophenyl oxooctanoic acid derivatives require the authentic 3-bromo-4-methylphenyl compound as a reference standard to validate method specificity, as generic analogs will produce different retention times and may co-elute with impurities.

Regioselective Pd-Catalyzed Cross-Coupling for Medicinal Chemistry SAR Campaigns

The 3-bromo substituent adjacent to the 4-methyl group provides a unique vector for Suzuki-Miyaura and Buchwald-Hartwig couplings that is sterically and electronically distinct from the 2-bromo (ortho) and 4-bromo (para) isomers . Medicinal chemistry teams conducting scaffold-hopping or fragment-growing campaigns must procure this exact compound to generate derivatives with the 3,4-disubstitution pattern; using a 4-bromophenyl or 2-bromophenyl analog would produce entirely different regioisomeric product series, rendering SAR comparisons meaningless [1].

Synthetic Intermediate for Complex Molecule Construction in Pharmaceutical Development

8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid is established as a building block for synthesizing more complex organic molecules via oxidation, reduction, and nucleophilic substitution reactions . The oxooctanoic acid chain provides a versatile handle for amide bond formation and esterification, while the bromoaryl moiety enables orthogonal functionalization. Process chemists requiring this exact substitution pattern for multi-step synthesis will find that alternative analogs (e.g., 3-bromophenyl without methyl) introduce different reactivity profiles that necessitate complete reaction optimization from scratch [1].

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